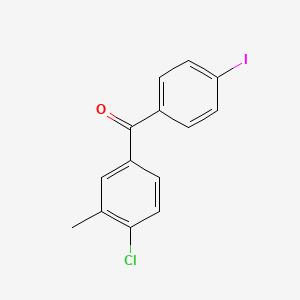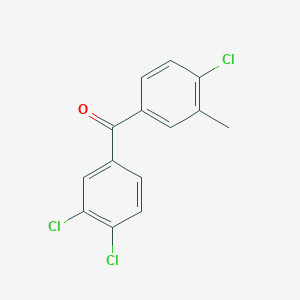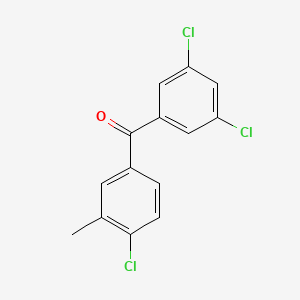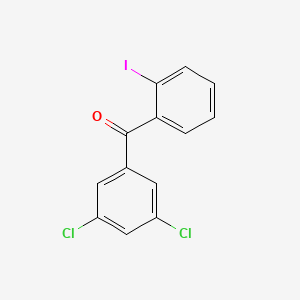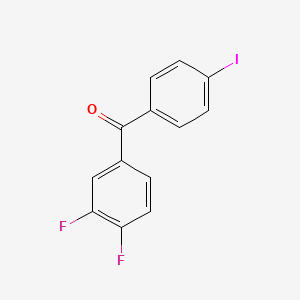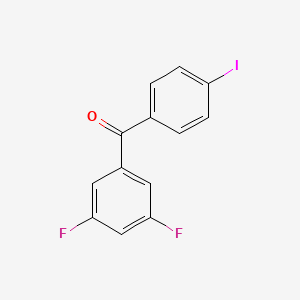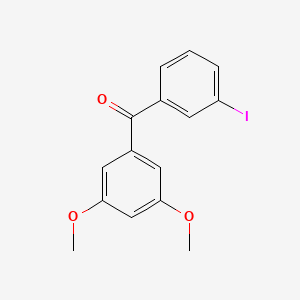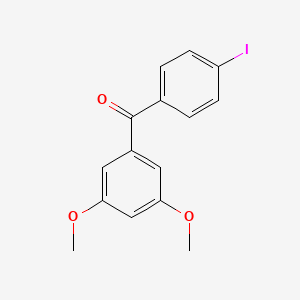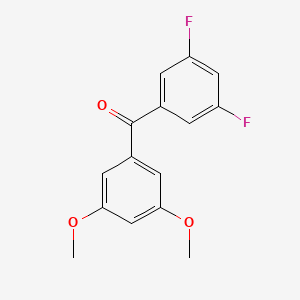![molecular formula C13H8F3NO B1359085 4-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 61977-56-8](/img/structure/B1359085.png)
4-[3-(Trifluoromethyl)benzoyl]pyridine
描述
4-[3-(Trifluoromethyl)benzoyl]pyridine is an organic compound that features a trifluoromethyl group attached to a benzoyl group, which is further connected to a pyridine ring
作用机制
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Result of Action
Compounds with a trifluoromethyl group have been shown to enhance drug potency .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzoyl]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring . Another approach involves the condensation of trifluoromethyl-containing building blocks with pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is prevalent due to its mild reaction conditions and high functional group tolerance . These methods ensure the production of high-purity this compound on a large scale.
化学反应分析
Types of Reactions
4-[3-(Trifluoromethyl)benzoyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoyl derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
科学研究应用
4-[3-(Trifluoromethyl)benzoyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl functionality.
4-(Trifluoromethyl)benzoic acid: Another compound featuring a trifluoromethyl group attached to a benzene ring.
Flonicamid: Contains the 4-trifluoromethyl-pyridine structure and is used in agrochemicals.
Uniqueness
4-[3-(Trifluoromethyl)benzoyl]pyridine is unique due to its specific structural arrangement, which combines the properties of both trifluoromethyl and pyridine groups.
属性
IUPAC Name |
pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYOLOCXQADHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613882 | |
| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61977-56-8 | |
| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
